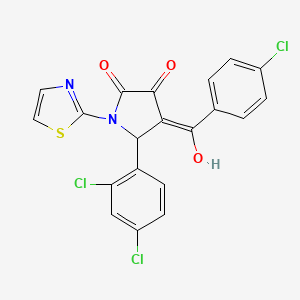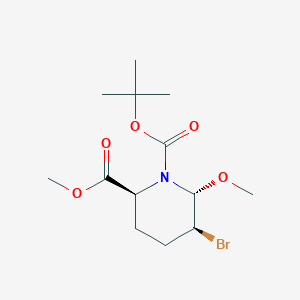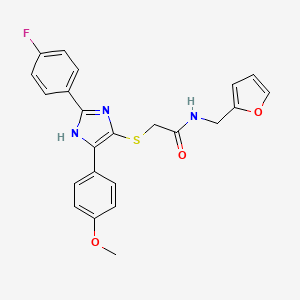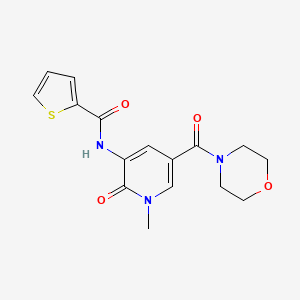
1-(4-Chlorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, also known as CMPU, is a small molecule that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the soluble adenylyl cyclase (sAC), an enzyme that plays a crucial role in many physiological processes.
Scientific Research Applications
Electronic and Optical Applications The study by Shkir et al. (2018) on a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, highlights its significant electro-optic properties through computational approaches. Its potential applications in nonlinear optics, confirmed by second and third harmonic generation studies, suggest that similar compounds, including 1-(4-Chlorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, could have superior properties for optoelectronic device fabrications due to their high static and dynamic polarizability and harmonic generation values significantly higher than standard urea molecule (Shkir et al., 2018).
Supramolecular Chemistry Beijer et al. (1998) discuss the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, showcasing the molecule's potential in constructing supramolecular assemblies. The high dimerization constant in solution indicates a robust framework for developing supramolecular materials and devices, suggesting that derivatives like 1-(4-Chlorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea could serve as building blocks in molecular engineering and nanotechnology applications (Beijer et al., 1998).
Material Synthesis and Characterization Guo and Shun (2004) synthesized a compound, 4-(4-chlorophenyl)-6-methyl-5-methoxy-carbonyl-3,4-dihydropyrimidin-2(H)-one, through reactions involving 4-chlorobenzaldehyde, methyl acetoacetate, and urea. This synthesis pathway underscores the compound's versatility in material chemistry, offering insights into the synthesis and structural characterization of related compounds such as 1-(4-Chlorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea for potential use in pharmaceuticals and advanced materials (Guo & Shun, 2004).
Molecular Electronics The cleavage of C-S bonds with the formation of a tetranuclear Cu(I) cluster, as discussed by Huang et al. (2007), indicates the compound's potential utility in molecular electronics. The study suggests that similar structures, including 1-(4-Chlorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea, could be explored for their electronic properties and applications in developing new electronic materials and devices (Huang et al., 2007).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-10-15(21-16(20-12)23-8-2-3-9-23)11-19-17(24)22-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVVDOMJKXPNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

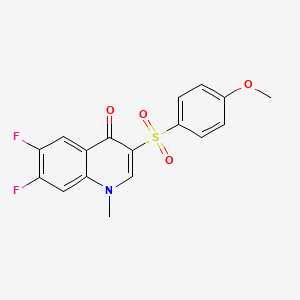
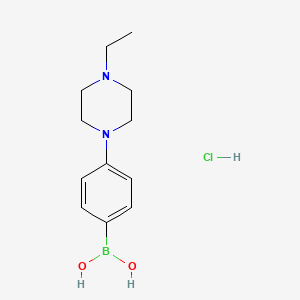


![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)

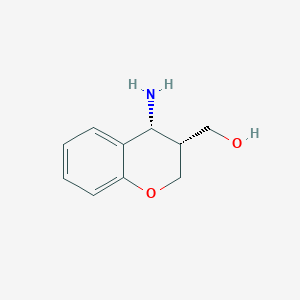
![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)

